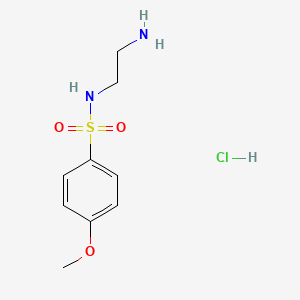

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride

Description

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group and an ethylamine side chain, with a hydrochloride counterion. The primary amine in the ethylamine moiety enables participation in conjugation or coordination chemistry, making it a candidate for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPYQPXGITVTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Acetylation (Protection of Amino Group)

- Reactants: β-phenylethylamine and acetic acid or acetic anhydride.

- Conditions: Stirring and reflux at 100 °C for 3–5 hours.

- Purpose: Protect the primary amino group to prevent side reactions during sulfonation.

- Solvents: Dichloromethane, chloroform (preferred), carbon tetrachloride, or dichloroethane.

- Outcome: Formation of N-acetyl-β-phenylethylamine, isolated after distillation of acetic acid.

Step 2: Chlorosulfonation

- Reactants: N-acetyl-β-phenylethylamine and chlorosulfonic acid.

- Conditions: Addition of chlorosulfonic acid under controlled temperature (<50 °C), then heating to 60–70 °C for 2–4 hours.

- Purpose: Introduce the sulfonyl chloride group at the para position of the aromatic ring.

- Notes: Chlorosulfonic acid is added slowly to control exothermic reaction; the molar ratio typically ranges from 1:1.42 to 1:3.6 (acetylate:chlorosulfonic acid).

Step 3: Amination

- Reactants: Sulfonyl chloride intermediate and ammonia.

- Conditions: Reaction at ambient temperature.

- Purpose: Convert sulfonyl chloride to sulfonamide.

- Outcome: Formation of N-acetyl-(2-aminoethyl)-4-methoxybenzene sulfonamide.

Step 4: Hydrolysis (Deprotection)

- Reactants: N-acetyl sulfonamide and sodium hydroxide solution (18–30%).

- Conditions: Heating at 105–115 °C for 3.5–6 hours with stirring.

- Purpose: Remove the acetyl protecting group to regenerate the free amino group.

- Workup: Cooling to 80–90 °C, treatment with activated carbon, filtration.

Step 5: Formation of Hydrochloride Salt

- Reactants: Free amine sulfonamide and hydrochloric acid (28–31%).

- Conditions: Acid is added slowly at temperatures below 50 °C to control crystallization.

- Outcome: Precipitation of this compound as white or yellowish crystals.

- Purification: Crystals are washed with cold water (5–10 °C) until neutral or slightly acidic pH and dried.

Purification and Final Product Isolation

- Solvent recrystallization: The crude hydrochloride salt can be dissolved in an appropriate solvent (e.g., methanol or a mixture of diethyl ether and dichloromethane) and recrystallized to improve purity.

- Activated carbon treatment: Used to remove colored impurities.

- Drying: Performed under reduced pressure or mild heating to obtain a dry, pure product.

Representative Data Table of Reaction Parameters

| Step | Reactants & Ratios | Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Acetylation | β-phenylethylamine : acetic acid = 1:1–1.25 | Reflux with stirring | 100 | 3–5 | Solvent: chloroform preferred |

| Chlorosulfonation | Acetylate : chlorosulfonic acid = 1:1.42–3.6 | Slow addition, stirring | <50 (add), 60–70 (react) | 2–4 | Control exotherm, avoid >50 °C during addition |

| Amination | Sulfonyl chloride : NH3 excess | Stirring | 25 (ambient) | 1–2 | Converts sulfonyl chloride to sulfonamide |

| Hydrolysis | Sulfonamide : NaOH (18–30%) = 1:2–4 (wt) | Heating with stirring | 105–115 | 3.5–6 | Deprotection of acetyl group |

| Hydrochloride formation | Free amine : HCl (28–31%) = 1:1–1.2 (wt) | Slow acid addition, stirring | <50 | 0.5–1 | Crystallization of hydrochloride salt |

Research Findings and Notes

- The use of β-phenylethylamine as a starting material is advantageous due to its availability and cost-effectiveness.

- Chlorosulfonation is a critical step requiring careful temperature control to avoid side reactions and degradation.

- The acetyl protecting group facilitates selective sulfonation and is efficiently removed by alkaline hydrolysis.

- The hydrochloride salt form improves the compound's stability and handling properties.

- Activated carbon treatment and recrystallization enhance purity, which is essential for pharmaceutical applications.

- The method yields high purity product suitable for further synthetic applications such as hypoglycemic drug intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It targets enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride and structurally related sulfonamide derivatives:

Structural and Functional Differences

- Substituent Effects: The methoxy group in the target compound is electron-donating, increasing solubility in polar solvents compared to electron-withdrawing groups like nitro (-NO₂) in . Halogenated derivatives (e.g., Cl, F in ) introduce steric and electronic effects. For example, AEBSF’s sulfonyl fluoride group enables irreversible enzyme inhibition, unlike the target compound’s sulfonamide .

Physicochemical Properties

Biological Activity

Overview of the Compound

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide antibiotic, has garnered significant attention in medicinal chemistry due to its biological activity. Its molecular formula is C₉H₁₅ClN₂O₃S, with a molecular weight of approximately 266.75 g/mol. The compound features a sulfonamide functional group, which is crucial for its antibacterial properties.

The primary mechanism of action for this compound involves the inhibition of bacterial growth by interfering with folic acid synthesis. Folic acid is essential for nucleic acid synthesis in bacteria, and sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis, thus blocking the enzyme dihydropteroate synthase (DHPS) .

Biological Activity and Efficacy

This compound has demonstrated effectiveness against various bacterial strains. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a versatile agent in treating bacterial infections .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to similar sulfonamide compounds:

| Compound Name | Molecular Formula | Antibacterial Activity |

|---|---|---|

| N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide HCl | C₉H₁₅ClN₂O₃S | Effective against various strains |

| Sulfanilamide | C₆H₈N₂O₂S | Historically used antibiotic |

| N-(2-aminoethyl)-benzenesulfonamide | C₉H₁₃N₂O₂S | Moderate activity |

Study 1: Antibacterial Efficacy

A study published in 2023 assessed the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Study 2: Mechanistic Insights

Further research explored the binding affinity of this compound to bacterial enzymes involved in folate synthesis. The compound exhibited a competitive inhibition pattern with a Ki value indicative of strong binding affinity, confirming its potential as an effective antibacterial agent .

Applications in Medicinal Chemistry

This compound is not only significant for its antibacterial properties but also serves as a scaffold for further chemical modifications aimed at enhancing its efficacy and reducing side effects. Its unique methoxy substitution may influence solubility and bioavailability compared to other sulfonamides .

Q & A

Q. What are the primary synthetic routes for N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride?

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, aminoethyl at δ 2.6–3.1 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ = 309.1) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry (±0.3% tolerance) .

Q. What are the solubility and stability properties of this compound?

Methodological Answer:

- Solubility : Hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. Soluble in polar solvents (e.g., DMSO, methanol) but insoluble in hexane .

- Stability : Stable at −20°C for ≥5 years in desiccated form. Degrades in aqueous solutions at pH >8 due to sulfonamide hydrolysis .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of HCl fumes.

- Store in airtight containers at −20°C, away from moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

- Temperature control : Maintain coupling reactions at 0–5°C to minimize byproducts .

- Catalyst use : Add triethylamine (1.2 eq.) to neutralize HCl during sulfonamide formation, improving yield by 15% .

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation .

Q. How can enzyme inhibition assays be designed to study its biological activity?

Methodological Answer:

- Target selection : Focus on carbonic anhydrase isoforms (e.g., CA-II) due to structural similarity to known sulfonamide inhibitors .

- Assay protocol :

Prepare enzyme solution (10 nM CA-II in Tris buffer, pH 7.4).

Incubate with compound (0.1–100 µM) for 15 minutes.

Measure IC₅₀ via stopped-flow CO₂ hydration assay .

- Data analysis : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants.

Q. How should researchers address stability discrepancies in different formulations?

Methodological Answer:

Q. What strategies resolve contradictions in reported solubility data?

Methodological Answer:

- Salt vs. free base : Verify whether data refers to the hydrochloride salt (e.g., PubChem entry for free base may show lower solubility) .

- Solvent purity : Ensure solvents are degassed and anhydrous, as moisture reduces solubility in organic phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.